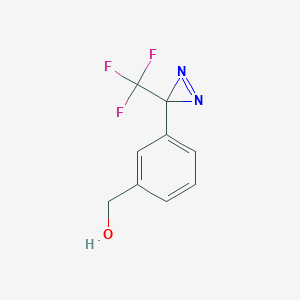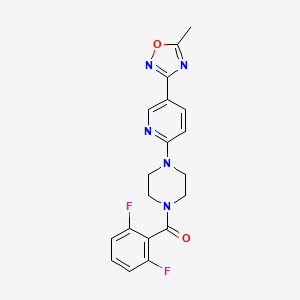
(2,6-Difluorophenyl)(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,6-Difluorophenyl)(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone is a complex organic compound characterized by its multifaceted structure. Comprising functional groups such as difluorophenyl, oxadiazole, pyridine, and piperazine, it holds significant interest in scientific research for its varied applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: This compound is typically synthesized through multi-step organic synthesis. One common method involves the formation of the oxadiazole ring through cyclization reactions followed by coupling with the pyridine derivative. Subsequently, the piperazine moiety is introduced, and finally, the difluorophenyl group is added under controlled conditions to ensure the integrity of the compound. Industrial Production Methods: On an industrial scale, the synthesis requires optimization of reaction conditions to increase yield and purity. Catalytic methods and high-throughput techniques are often employed to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions: (2,6-Difluorophenyl)(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone undergoes various chemical reactions such as oxidation, reduction, and substitution. The presence of reactive functional groups allows for a wide range of chemical modifications. Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. Reaction conditions are meticulously controlled to achieve the desired transformation. Major Products Formed: The major products depend on the specific reactions undertaken. For example, oxidation may yield derivatives with additional functional groups, while substitution reactions could introduce new substituents on the aromatic rings.
Applications De Recherche Scientifique
This compound is widely used in various fields such as chemistry, biology, medicine, and industry. In chemistry, it serves as a precursor for more complex molecules and participates in diverse reaction mechanisms. In biology, its derivatives exhibit potential as enzyme inhibitors and signaling molecules. In medicine, it is explored for its therapeutic properties, particularly in the development of new drugs targeting specific pathways. In industry, its unique chemical properties are harnessed for the production of advanced materials and chemical intermediates.
Mécanisme D'action
The compound exerts its effects through interactions with specific molecular targets. Its multifaceted structure allows it to engage in multiple pathways. For instance, the oxadiazole moiety is known to interact with enzyme active sites, potentially inhibiting enzymatic activity. The piperazine group enhances its binding affinity to certain receptors, thereby modulating biological responses. Overall, its mechanism of action is a result of synergistic interactions between its functional groups and biological targets.
Comparaison Avec Des Composés Similaires
Similar compounds include those with analogous structures, such as (2,6-Dichlorophenyl)(4-(5-(5-methyl-1,2,4-thiadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone and (2,6-Difluorophenyl)(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)ethanone. What sets (2,6-Difluorophenyl)(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone apart is its unique combination of fluorinated phenyl group and oxadiazole ring, conferring distinct chemical reactivity and biological activity profiles.
This compound's versatility in synthesis, reactivity, and applications makes it a valuable subject in the realm of scientific research and industrial applications. Fascinating, right?
Propriétés
IUPAC Name |
(2,6-difluorophenyl)-[4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2N5O2/c1-12-23-18(24-28-12)13-5-6-16(22-11-13)25-7-9-26(10-8-25)19(27)17-14(20)3-2-4-15(17)21/h2-6,11H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXLOZPSIYVOAMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)C(=O)C4=C(C=CC=C4F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-Bromopyrido[3,2-d]pyrimidine-2,4-diol](/img/structure/B2766506.png)
![Methyl (E)-4-[7a-(benzamidomethyl)-1,3,3a,4,6,7-hexahydropyrano[3,4-c]pyrrol-2-yl]-4-oxobut-2-enoate](/img/structure/B2766509.png)
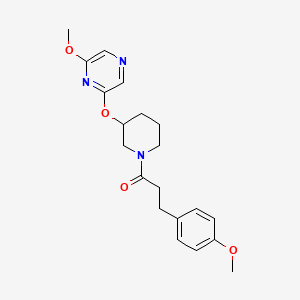
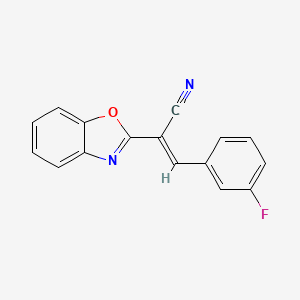
![2-cyclohexyl-3-oxo-2,3-dihydro-1H-pyrrolo[3,4-b]quinoline-9-carboxylic acid](/img/structure/B2766515.png)
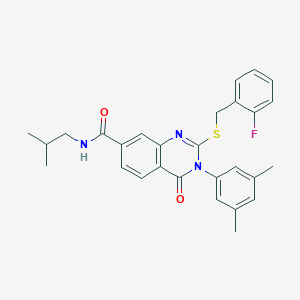
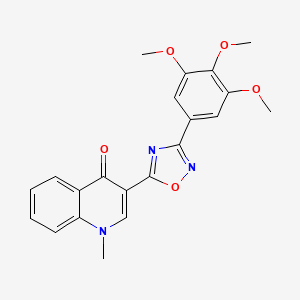
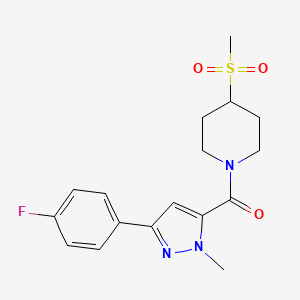
![2-[4-(1-Benzofuran-2-yl)-2-oxochromen-6-yl]oxyacetamide](/img/structure/B2766520.png)
![8-ethyl-1,7-dimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2766523.png)

![2-methyl-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzamide](/img/structure/B2766525.png)
![2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2766528.png)
